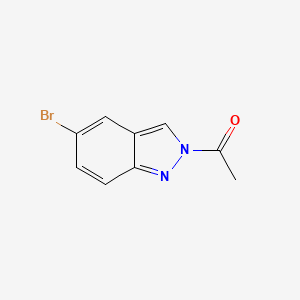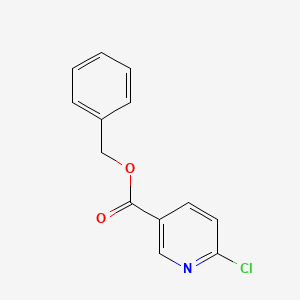
Benzyl-6-chlorpyridine-3-carboxylat
Übersicht
Beschreibung
Benzyl 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln
Benzyl-6-chlorpyridine-3-carboxylat dient als Vorläufer bei der Synthese von 1,6-Naphthyridinen, die Verbindungen mit signifikanten Antikrebs-Eigenschaften aufweisen . Diese Verbindungen wurden hinsichtlich ihrer Wirksamkeit gegen verschiedene Krebszelllinien untersucht, und die Struktur-Wirkungs-Beziehung (SAR) dieser Moleküle wurde untersucht, um ihre Antikrebsaktivität zu optimieren.
Synthese von Antidepressiva
Die Verbindung wird bei der Synthese von Molekülen mit Antidepressiva-Effekten verwendet. Diese Anwendung ist besonders relevant im Bereich der psychiatrischen Medikamente, wo ständig nach effektiveren und sichereren Behandlungen für Depressionen und verwandte Erkrankungen gesucht wird .
Wirkmechanismus
Target of Action
Many organic compounds like Benzyl 6-chloropyridine-3-carboxylate are often used in the synthesis of pharmaceuticals and could potentially interact with a variety of biological targets. The exact target would depend on the specific structure of the final compound .
Mode of Action
The mode of action would also depend on the final structure of the compound. For example, compounds containing a pyridine ring, like Benzyl 6-chloropyridine-3-carboxylate, are often involved in reactions at the benzylic position .
Biochemical Pathways
The affected biochemical pathways would be determined by the specific biological target of the compound. For instance, if the compound were to be used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting or activating specific enzymes, to interacting with cell receptors, to affecting the synthesis of certain proteins .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s structure and, consequently, its interaction with its target .
Biochemische Analyse
Biochemical Properties
Benzyl 6-chloropyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . The nature of these interactions often involves resonance stabilization of the benzylic carbocation, which facilitates substitution reactions. Additionally, Benzyl 6-chloropyridine-3-carboxylate can undergo oxidation reactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of Benzyl 6-chloropyridine-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, Benzyl 6-chloropyridine-3-carboxylate has been shown to impact cell signaling pathways, which can lead to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, Benzyl 6-chloropyridine-3-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, Benzyl 6-chloropyridine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 6-chloropyridine-3-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that Benzyl 6-chloropyridine-3-carboxylate is relatively stable under normal storage conditions .
Dosage Effects in Animal Models
The effects of Benzyl 6-chloropyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of Benzyl 6-chloropyridine-3-carboxylate .
Metabolic Pathways
Benzyl 6-chloropyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the specific metabolic pathways and the role of Benzyl 6-chloropyridine-3-carboxylate in these processes is crucial for elucidating its biochemical functions and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Benzyl 6-chloropyridine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The transport mechanisms and distribution patterns of Benzyl 6-chloropyridine-3-carboxylate are essential for understanding its bioavailability and pharmacokinetics .
Subcellular Localization
Benzyl 6-chloropyridine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. The subcellular localization of Benzyl 6-chloropyridine-3-carboxylate is a critical factor in determining its biochemical and pharmacological properties .
Eigenschaften
IUPAC Name |
benzyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMCDINMYSBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679657 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067902-28-6 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

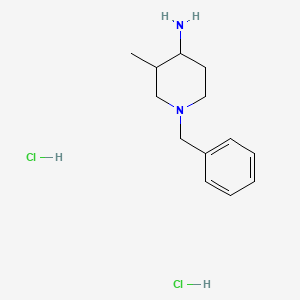
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
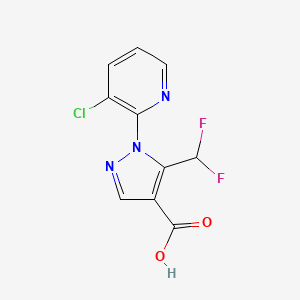
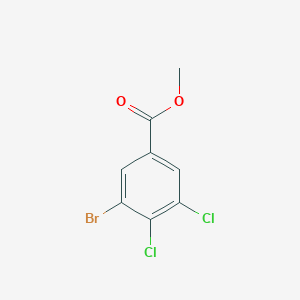

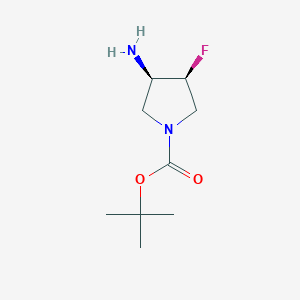
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)
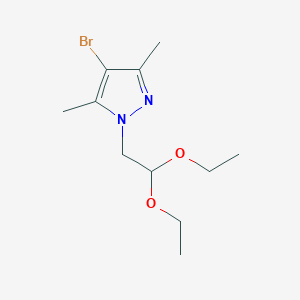
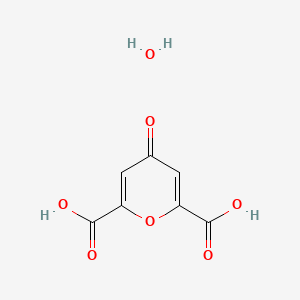

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
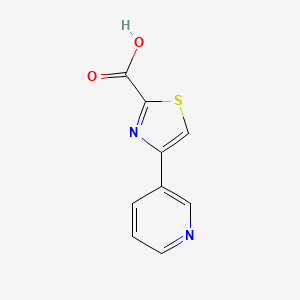
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
